
Quetiapine-d4 Fumarate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quetiapine-d4 Fumarate is a deuterated form of Quetiapine Fumarate, an atypical antipsychotic medication primarily used to treat schizophrenia, bipolar disorder, and major depressive disorder. The deuterium atoms in this compound replace hydrogen atoms, which can enhance the compound’s metabolic stability and pharmacokinetic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Quetiapine-d4 Fumarate involves several steps, starting with the preparation of the intermediate 11-chlorodibenzo[b,f][1,4]thiazepine. This intermediate is then reacted with piperazine in the presence of an aromatic hydrocarbon and a polar aprotic solvent to form Quetiapine. The final step involves the formation of the fumarate salt by reacting Quetiapine with fumaric acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Advanced techniques like High-Performance Liquid Chromatography (HPLC) are used to ensure the quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: Quetiapine-d4 Fumarate undergoes various chemical reactions, including:
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated analogs with altered pharmacokinetic properties .
Scientific Research Applications
Quetiapine-d4 Fumarate has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolic pathways and degradation products of Quetiapine.
Biology: Employed in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Quetiapine.
Medicine: Investigated for its potential therapeutic effects and safety profile in treating psychiatric disorders.
Industry: Utilized in the development of new formulations and delivery systems for Quetiapine.
Mechanism of Action
The mechanism of action of Quetiapine-d4 Fumarate is similar to that of Quetiapine. It primarily acts by antagonizing dopamine type 2 (D2) and serotonin type 2A (5-HT2A) receptors. This antagonism helps alleviate symptoms of schizophrenia and bipolar disorder. Additionally, this compound exhibits affinity for other neurotransmitter receptors, including histamine H1 and adrenergic alpha-1 receptors, contributing to its sedative and hypotensive effects .
Comparison with Similar Compounds
Clozapine: Another atypical antipsychotic with a similar mechanism of action but different side effect profile.
Olanzapine: Shares similar therapeutic uses but has a higher risk of metabolic side effects.
Risperidone: Effective in treating schizophrenia but associated with a higher incidence of extrapyramidal symptoms.
Uniqueness of Quetiapine-d4 Fumarate: this compound is unique due to its deuterium substitution, which enhances its metabolic stability and reduces the formation of potentially harmful metabolites. This can lead to improved safety and efficacy profiles compared to non-deuterated analogs .
Properties
CAS No. |
1331636-50-0 |
|---|---|
Molecular Formula |
C₂₅H₂₅D₄N₃O₆S |
Molecular Weight |
503.6 |
Synonyms |
2-[2-(4-Dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazinyl)ethoxy]ethanol-d4 (2E)-2-Butenedioate; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![trans-[2-(4-tert-Butyloxycarbonylamino)cyclohexyloxy]tetrahydro-2H-pyran-d5](/img/structure/B1147151.png)
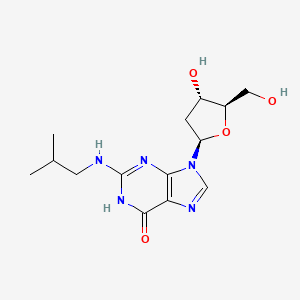
![Threonine, L-, [3H(G)]](/img/structure/B1147157.png)
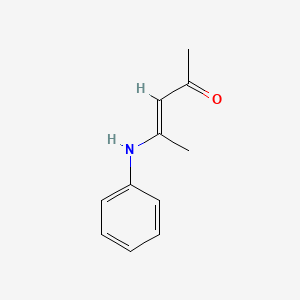
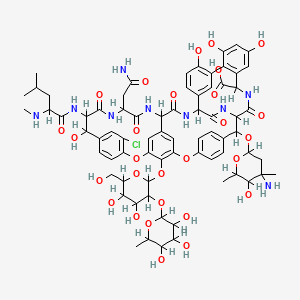

![2,2'-Dihydroxy-[1,1'-binaphthalene]-6,6'-disulfonic Acid SodiuM Salt](/img/structure/B1147165.png)
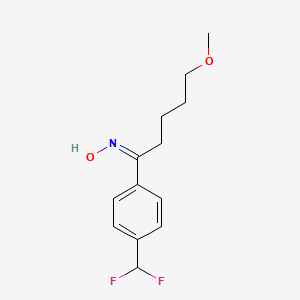
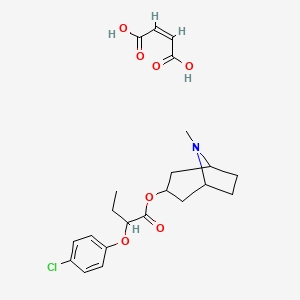
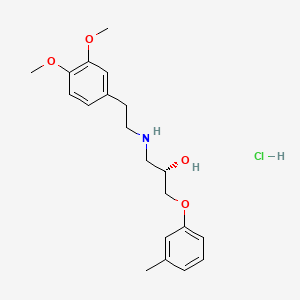
![trans-[2-(4-tert-Butyloxycarbonylamino)cyclohexyloxy]tetrahydro-2H-pyran](/img/structure/B1147173.png)
